Regioisomeric Identity Versus 2‑Pyridyl Isomer TCMDC‑142993: Pyridine Nitrogen Position Defines Pharmacophore Geometry
The target compound bears a pyridin‑3‑yl substituent on the thiazole ring, whereas the closest known biologically profiled analogue TCMDC‑142993 bears a pyridin‑2‑yl group. In the PfCLK3 co‑crystal structure of TCMDC‑142993, the pyridine nitrogen forms a hydrogen‑bond contact with the kinase hinge region; the geometry of this contact is exquisitely dependent on the ortho‑positioning of the nitrogen . The 3‑pyridyl regioisomer (919754-29-3) will present the nitrogen at a ~120° angular displacement relative to the thiazole plane, resulting in a fundamentally different hydrogen‑bond vector. This regioisomeric difference has been demonstrated to cause >10‑fold changes in binding affinity in analogous thiazole‑hinge binder systems [1]. No co‑crystal structure or direct biochemical IC50 data was located in the open literature for 919754-29-3 at time of writing; the differentiation evidence presented here is therefore anchored to documented regioisomeric SAR principles from the pyridylthiazole class.
| Evidence Dimension | Pyridine nitrogen ring position (regioisomeric pharmacophore geometry) |
|---|---|
| Target Compound Data | Pyridin‑3‑yl (meta‑aza substitution) — CAS 919754-29-3 |
| Comparator Or Baseline | Pyridin‑2‑yl (ortho‑aza substitution) — TCMDC‑142993 (CAS 941883‑07‑4); co‑crystallized with PfCLK3 kinase |
| Quantified Difference | Angular displacement of pyridine nitrogen hydrogen‑bond vector ~120°; in class‑analogous pyridylthiazole kinase series, >10‑fold IC50 shifts observed between 2‑pyridyl and 3‑pyridyl regioisomers [1] |
| Conditions | Inferred from PfCLK3 co‑crystal structure (PDB not publicly available) and class‑level pyridylthiazole SAR studies [1] |
Why This Matters
Procurement of the exact 3‑pyridyl regioisomer is mandatory for any research program mapping structure–activity relationships across the pyridylthiazole chemical space; use of the 2‑pyridyl isomer will probe an entirely different pharmacophore geometry.
- [1] ACS Publications. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. J. Med. Chem. 2024. https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01999 (Class‑level SAR on pyridylthiazole hinge binders). View Source
